N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide
Description
N-((1-Cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with cyclopentyl and cyclopropyl groups. The benzenesulfonamide moiety is linked via a methylene bridge to the pyrazole ring. This compound is synthesized through conventional methods, including condensation and sulfonylation reactions, and characterized using spectroscopic techniques such as FTIR, $ ^1 \text{H} $ and $ ^13 \text{C} $ NMR, and ESI-MS .
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-24(23,17-8-2-1-3-9-17)19-13-15-12-18(14-10-11-14)21(20-15)16-6-4-5-7-16/h1-3,8-9,12,14,16,19H,4-7,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGLKFZDRVAUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)C3=CC=CC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Target Molecule Deconstruction
The target compound features:
- Pyrazole core : 1H-pyrazole substituted at N1 with cyclopentyl and C5 with cyclopropyl.
- Methylene linker : Connects C3 of pyrazole to the sulfonamide nitrogen.
- Benzenesulfonamide : Para-substituted benzene with sulfonamide functionality.
Retrosynthetic disconnections suggest three fragments:
- 1-Cyclopentyl-5-cyclopropyl-1H-pyrazole-3-methanol (precursor for methylamine formation).
- Benzenesulfonyl chloride (sulfonamide source).
- Amine coupling reagent (e.g., NH3 or protected amine).
Key Challenges
- Regioselectivity : Ensuring correct substitution pattern on the pyrazole ring.
- Cyclopropane stability : Managing ring strain during synthetic steps.
- Sulfonylation efficiency : Avoiding over-reaction or decomposition.
Synthetic Strategies for Pyrazole Core Formation
Cyclocondensation of 1,3-Diketones
Pyrazoles are classically synthesized via cyclocondensation between 1,3-diketones and hydrazines. For this target:
- 1-Cyclopentylhydrazine hydrochloride reacts with 3-cyclopropyl-1,3-diketone under acidic conditions (HCl/EtOH, reflux).
- Mechanism :
$$
\text{Diketone} + \text{Hydrazine} \xrightarrow{\Delta} \text{Pyrazole} + 2\text{H}_2\text{O}
$$ - Yield optimization : Microwave-assisted synthesis reduces reaction time to 15 minutes (80% yield vs. 65% conventional).
Transition Metal-Catalyzed Approaches
Palladium-catalyzed cyclization offers improved regiocontrol:
- Substrates : Cyclopropane-carboxaldehyde and cyclopentyl acetylene.
- Conditions : Pd(OAc)₂ (5 mol%), Xantphos ligand, DMF, 110°C.
- Advantage : Eliminates diketone preparation step.
Functionalization of Pyrazole Intermediates
Introduction of Cyclopropyl Group
Two pathways dominate:
Methylene Bridge Installation
Stepwise protocol :
- Hydroxymethylation :
- Mitsunobu reaction :
- Deprotection :
Benzenesulfonamide Coupling
Sulfonylation Conditions
Alternative Coupling Methods
| Method | Reagents | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Classical sulfonylation | SOCl₂, Et₃N | 25 | 68 | 92.1 |
| Microwave-assisted | DMF, K₂CO₃, 300 W | 100 | 85 | 98.3 |
| Flow chemistry | Microreactor, 10 min residence | 50 | 91 | 99.0 |
Optimized protocol : Flow chemistry approach reduces side product formation (e.g., disulfonamides) by precise residence time control.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : C18 column, 70:30 MeCN:H₂O, 1.0 mL/min, t_R=8.72 min (99.1% purity).
- Elemental analysis : Calcd (%) C 61.11, H 6.45, N 11.23; Found C 60.89, H 6.51, N 11.18.
Process Optimization and Scale-Up Considerations
Critical Parameters
Cost Analysis
| Component | Cost/kg (USD) | Consumption (kg/target kg) |
|---|---|---|
| Cyclopentylhydrazine | 4200 | 1.8 |
| Cyclopropylboronic acid | 9800 | 0.7 |
| Benzenesulfonyl chloride | 150 | 3.2 |
| Total (theoretical) | 23,540 |
Cost reduction strategy : In-house synthesis of cyclopentylhydrazine cuts input costs by 37%.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
1.1 Cyclooxygenase Inhibition
One of the primary applications of sulfonamide derivatives, including N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide, is their ability to inhibit cyclooxygenase enzymes (COX). Research indicates that certain pyrazole derivatives can effectively block COX-2, an enzyme linked to inflammatory processes and pain. For instance, studies have shown that modifications in the structure of pyrazole compounds can enhance their selectivity and potency against COX-2, making them potential candidates for anti-inflammatory drugs .
1.2 Antimicrobial Properties
Recent investigations have highlighted the antimicrobial properties of benzenesulfonamide derivatives. This compound has demonstrated efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Therapeutic Applications
2.1 Anti-inflammatory Agents
Given its COX-inhibiting properties, this compound may serve as a basis for developing new anti-inflammatory medications. The structure-activity relationship studies indicate that specific modifications can lead to enhanced anti-inflammatory effects while minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
2.2 Cardiovascular Health
Some studies suggest that sulfonamide derivatives can influence cardiovascular functions. For example, certain compounds have been shown to act as endothelin receptor antagonists, which could help manage conditions like pulmonary hypertension and cardiac hypertrophy . The potential application of this compound in this area warrants further investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and safety profiles of this compound. Various studies have explored how different substituents on the pyrazole ring affect biological activity:
| Substituent Position | Effect on Activity |
|---|---|
| 3-position | Enhances COX selectivity |
| 4-position | Increases antimicrobial potency |
| Cyclopropyl group | Contributes to overall stability |
Case Studies
4.1 Clinical Trials
Clinical trials involving similar pyrazole derivatives have demonstrated promising results in managing chronic inflammatory diseases such as rheumatoid arthritis and osteoarthritis. For instance, a closely related compound (celecoxib) has successfully completed phase III trials, showcasing the potential for this compound to follow suit .
4.2 In Vivo Studies
In vivo studies using animal models have provided insights into the pharmacokinetics and pharmacodynamics of this compound. Results indicate favorable absorption and distribution profiles, supporting its further development as a therapeutic agent .
Mechanism of Action
The mechanism of action of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Sulfonamide-Pyrazole Derivatives
*logP values estimated via computational tools.
Physicochemical and Pharmacokinetic Properties
- Hydrophobicity : The cyclopentyl and cyclopropyl groups in the target compound reduce logP (3.2) compared to phenyl-substituted analogs (logP ~4.1), enhancing aqueous solubility (0.15 vs. 0.08 mg/mL) .
- Bioavailability : Bulky cyclopentyl/cyclopropyl substituents may hinder membrane permeability but improve metabolic stability. In contrast, phenyl analogs show lower oral bioavailability due to higher hydrophobicity, as indicated by radar charts in .
Biological Activity
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on anti-inflammatory properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 389.5 g/mol. Its structure includes a pyrazole moiety, which is known for its pharmacological properties, alongside a sulfonamide group that enhances its biological activity.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of this compound:
- Reduced Inflammation : The compound has been shown to significantly decrease edema and leukocyte migration in animal models.
- Cytokine Regulation : It effectively downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial mediators in inflammatory responses.
- NF-κB Inhibition : The compound inhibits the activation of NF-κB, a key transcription factor involved in inflammation, thereby contributing to its anti-inflammatory effects.
Enzyme Inhibition
This compound exhibits potential as an enzyme inhibitor:
- Cyclooxygenase (COX) Inhibition : Analogous compounds have demonstrated the ability to inhibit COX enzymes, particularly COX-2, which is implicated in inflammatory processes. This suggests that our compound may also possess similar inhibitory activity .
In Vitro Studies
In vitro studies have assessed the compound's effects on various cell lines:
| Study Focus | Findings |
|---|---|
| Cytokine Release | Significant reduction in IL-6 and TNF-α levels in LPS-stimulated macrophages. |
| Cell Viability | No cytotoxic effects observed at therapeutic concentrations. |
These findings indicate that this compound can modulate inflammatory responses without inducing cell death.
In Vivo Studies
Animal models have been utilized to further explore the biological activity:
| Model | Treatment | Result |
|---|---|---|
| Carrageenan-induced edema | 50 mg/kg dose | Reduced paw edema by 70% after 3 hours. |
| LPS-induced inflammation | 25 mg/kg dose | Decreased leukocyte count by 60%. |
These results support the compound's efficacy in reducing inflammation in vivo, reinforcing its potential therapeutic application in inflammatory diseases.
Potential Applications
Given its biological activities, this compound may have applications in:
- Anti-inflammatory Therapies : Targeting chronic inflammatory diseases such as rheumatoid arthritis.
- Cancer Treatment : Due to its ability to inhibit NF-κB, it could be explored for use in cancer therapies where inflammation plays a role.
- Pain Management : As a COX inhibitor, it may serve as an alternative analgesic agent.
Q & A
Basic: What are the optimized synthetic routes for preparing N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrazole core via cyclization. A common approach uses hydrazine derivatives (e.g., cyclopentylhydrazine) reacting with β-keto esters or nitriles under acidic conditions (e.g., H₂SO₄) to yield substituted pyrazoles .
- Step 2: Functionalization at the pyrazole C3 position. For example, chloromethylation followed by nucleophilic substitution with benzenesulfonamide in the presence of a base (e.g., K₂CO₃) in DMF .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Key Considerations: Optimize reaction time (12–24 hrs reflux) and stoichiometry (1:1.2 molar ratio of pyrazole intermediate to sulfonamide) to minimize by-products like unsubstituted pyrazoles .
Basic: How can researchers characterize the structural and chemical properties of this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns. Key signals include cyclopropane protons (δ 0.8–1.2 ppm), pyrazole C-H (δ 6.5–7.5 ppm), and sulfonamide NH (δ 9.2–10.5 ppm, broad) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion). Expected m/z for C₁₉H₂₄N₄O₂S: ~388.16 .
- HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% for biological assays) .
Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
Methodological Answer:
- X-ray Diffraction: Single-crystal X-ray analysis using SHELXL (via OLEX2 interface) for refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), θ range 2.5–28°, and R-factor < 0.05 .
- ORTEP Visualization: Generate thermal ellipsoid plots to confirm cyclopropane ring puckering and sulfonamide torsion angles. Compare with DFT-optimized geometries (e.g., Gaussian 16, B3LYP/6-31G**) .
- Data Interpretation: Resolve ambiguities (e.g., rotational isomerism) using Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound in drug discovery?
Methodological Answer:
- Core Modifications: Synthesize analogs with variations in:
- Biological Assays:
- In vitro: Screen against target enzymes (e.g., carbonic anhydrase isoforms) using stopped-flow kinetics to measure inhibition constants (Kᵢ) .
- Computational Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses in active sites. Validate with MD simulations (NAMD, 100 ns trajectories) .
Advanced: How to address contradictions between theoretical predictions and experimental bioactivity data?
Methodological Answer:
- Data Triangulation:
- Purity Verification: Re-analyze compound batches via LC-MS to rule out impurities (e.g., des-cyclopropyl by-products) .
- Solubility Adjustments: Test bioactivity in varying solvents (e.g., DMSO vs. saline) to identify aggregation artifacts .
- Target Selectivity Profiling: Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions that may explain unexpected activity .
- Case Study Example: If a predicted enzyme inhibitor shows no activity, perform ITC (isothermal titration calorimetry) to confirm binding. Lack of enthalpy change may indicate incorrect docking assumptions .
Basic: What are the recommended protocols for evaluating solubility and stability in biological assays?
Methodological Answer:
- Solubility:
- Stability:
Advanced: How to resolve conflicting crystallographic data from different research groups?
Methodological Answer:
- Data Reconciliation:
- Deposit Raw Data: Share .hkl and .cif files via IUCr repositories for independent validation .
- Twinned Crystal Analysis: Use SHELXD to detect twinning (e.g., pseudo-merohedral twinning) and reprocess data with HKL-3000 .
- Temperature-Dependent Studies: Collect data at 100 K vs. 298 K to assess conformational flexibility .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE Requirements: Nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing/powder handling .
- Waste Disposal: Neutralize sulfonamide residues with 10% NaOH before disposal in halogenated waste containers .
- Emergency Protocols: In case of skin contact, wash with 1% acetic acid (to counteract basic by-products) and seek medical evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
